molecular formula C16H14N2O3S B2634016 1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 946279-21-6

1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2634016
CAS No.: 946279-21-6
M. Wt: 314.36
InChI Key: PSEAQZJAXMVQMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Significance and Nomenclature

The systematic IUPAC name 1-[5-(1,3-benzodioxol-5-yl)-3-(thiophen-2-yl)-3,4-dihydropyrazol-2-yl]ethanone reflects its multicomponent architecture. The numbering begins at the pyrazoline ring’s nitrogen atom, with substituents prioritized by Cahn-Ingold-Prelog rules. The benzodioxole group (1,3-benzodioxol-5-yl) is a methylenedioxy-substituted benzene ring, while the thiophen-2-yl group denotes a sulfur-containing heterocycle at position 2.

Table 1: Key Chemical Descriptors of the Compound

Property Value Source
Molecular Formula $$ \text{C}{17}\text{H}{16}\text{N}{2}\text{O}{3}\text{S} $$
Molecular Weight 328.4 g/mol
SMILES Notation CC(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC4=C(C=C3)OCO4
Hybridization Features Benzodioxole, Thiophene, Pyrazoline

The compound’s significance lies in its hybrid design, which merges pharmacophoric elements from distinct heterocycles. Benzodioxole derivatives are noted for their metabolic stability and π-π stacking capabilities, while thiophenes contribute to electron-rich interactions. Pyrazoline cores, as dihydro analogs of pyrazoles, offer conformational flexibility and hydrogen-bonding potential.

Structural Features and Heterocyclic Hybridization

The molecule’s architecture comprises three interconnected heterocycles:

  • Benzodioxole Ring : A fused bicyclic system (benzene + 1,3-dioxole) at position 5 of the pyrazoline. The methylenedioxy group (-O-CH2-O-) enhances lipophilicity and modulates electron density.
  • Thiophene Ring : A five-membered sulfur-containing ring at position 3 of the pyrazoline. Thiophene’s aromaticity and polarizability facilitate charge-transfer interactions in biological targets.
  • Pyrazoline Core : A 4,5-dihydro-1H-pyrazole ring with an acetyl group at position 1. The partially saturated pyrazoline introduces sp³ hybridized carbons, enabling stereochemical diversity.

The hybridization strategy leverages complementary electronic profiles:

  • The benzodioxole’s electron-donating methoxy groups balance the thiophene’s electron-withdrawing sulfur atom.
  • The pyrazoline’s NH group serves as a hydrogen-bond donor, while the acetyl carbonyl acts as an acceptor.

Structural Analysis :

  • Planarity : The benzodioxole and thiophene rings adopt near-planar conformations, favoring π-orbital overlap.
  • Torsional Angles : The dihedral angle between pyrazoline and thiophene (~15°) minimizes steric strain.
  • Hydrogen Bonding : Intramolecular C-H···O interactions between the acetyl oxygen and pyrazoline’s NH stabilize the conformation.

Research Objectives and Scope

Current research objectives focus on:

  • Synthetic Optimization : Developing regioselective methods to install substituents on the pyrazoline ring without side reactions.
  • Biological Evaluation : Screening for anticancer, antimicrobial, and anti-inflammatory activities, leveraging the compound’s hybrid pharmacophores.
  • Structure-Activity Relationships (SAR) : Correlating substituent effects (e.g., thiophene vs. furan) with target affinity.

Ongoing studies employ in silico docking to predict interactions with kinases and GPCRs, supported by in vitro assays against cell lines. The absence of dosage or safety data in literature underscores the compound’s status as a preclinical candidate, necessitating further pharmacodynamic profiling.

Properties

IUPAC Name

1-[5-(1,3-benzodioxol-5-yl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-10(19)18-13(16-3-2-6-22-16)8-12(17-18)11-4-5-14-15(7-11)21-9-20-14/h2-7,13H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEAQZJAXMVQMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC3=C(C=C2)OCO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazoline Core: This can be achieved through the reaction of a chalcone derivative with hydrazine hydrate under reflux conditions.

    Introduction of the Benzo[d][1,3]dioxole Moiety: This step often involves the use of a suitable benzo[d][1,3]dioxole derivative, which can be coupled with the pyrazoline intermediate using a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.

    Attachment of the Thiophene Ring:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, cost-effectiveness, and scalability of the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Benzo[d][1,3]dioxol-5-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can convert the carbonyl group to an alcohol.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products:

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-(3-(Benzo[d][1,3]dioxol-5-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its unique structural features.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: Its interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, in anticancer research, it may inhibit key enzymes involved in cell proliferation, leading to apoptosis of cancer cells.

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

Pyrazoline derivatives with modifications to the aromatic substituents at the 3- and 5-positions exhibit distinct biological activities:

Compound Name Substituents (3-/5-position) Key Findings Reference
(3-(Benzo[d][1,3]dioxol-5-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(3,4-dimethoxyphenyl)methanone (3s) 3-Benzo[d][1,3]dioxol-5-yl
5-Thiophen-2-yl
PI3Kγ IC50 = 0.85 µM; moderate anti-proliferative activity against HeLa cells.
1-[5-(Benzo[d][1,3]dioxol-5-yl)-3-(thien-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[(((4-(diethylamino)butyl)amino)methyl)thio]ethan-1-one (D03) Extended ethanone substituent MAO-B inhibitory activity (IC50 = 20.34 µM); validated via molecular docking.
1-(3-(2-Mercaptobenzo[d]oxazol-5-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone (8) 3-Benzo[d]oxazol-5-yl
5-Thiophen-2-yl
Antitubercular activity (specific data not provided; synthesized via KOH-mediated cyclization).
2-(5-(Benzo[d][1,3]dioxol-5-yl)-3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-chlorophenyl)thiazole (102a) 3-Naphthalen-2-yl
5-Benzo[d][1,3]dioxol-5-yl
Potent antiproliferative activity against HCT-116 cells (specific IC50 not provided).

Key Observations :

  • Substituent Flexibility: Replacement of the ethanone group with bulkier aromatic moieties (e.g., 3,4-dimethoxyphenyl in 3s) reduces cytotoxicity but may lower PI3Kγ inhibition compared to bromopyridinyl analogs (e.g., 3t, IC50 = 0.34 µM) .
Derivatives with Modified Functional Groups

Functional group variations significantly alter pharmacological profiles:

Compound Name Functional Group Modification Activity Profile Reference
3-(2-(5-(6-Bromobenzo[d][1,3]dioxol-5-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl)benzonitrile Thiazole-benzo[d][1,3]dioxol hybrid MIC = 31.25 µg/mL against Salmonella typhimurium and Proteus vulgaris.
(Benzo[d][1,3]dioxol-5-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-chlorophenyl)thiazole (75g) Thiazole-phenacyl bridge Antifungal activity against Penicillium expansum (2.3 mm inhibition zone).
1-(5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)-2-(piperidin-1-yl)ethanone (6b) Piperidin-1-yl-ethanone Antibacterial potential (yield = 79%; IR-confirmed C=O stretch at 1668 cm⁻¹).

Key Observations :

  • Antimicrobial Efficacy : Hybridization with thiazole (e.g., compound 75g) enhances antifungal activity, likely due to improved membrane penetration .
  • Synthetic Yield : Piperidine-substituted derivatives (e.g., 6b) achieve higher yields (~79–81%) compared to dimethoxyphenyl analogs (63.6% for 3s) .

Biological Activity

The compound 1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The molecular structure of this compound comprises several functional groups that contribute to its biological activity. The presence of the benzo[d][1,3]dioxole moiety and the thiophene ring are particularly significant as they are known to influence interactions with biological targets.

Molecular Formula

The molecular formula is represented as C16H15N3O3SC_{16}H_{15}N_{3}O_{3}S, indicating the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms.

Anticancer Properties

Research has shown that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer activity. For instance, studies have reported that derivatives of benzo[d][1,3]dioxole have demonstrated potent antitumor effects across various cancer cell lines. Notably, compounds similar to our target compound have shown IC50 values lower than those of standard chemotherapeutics like doxorubicin in certain assays. For example:

Compound NameCancer Cell LineIC50 Value (µM)Reference
Compound AHepG22.38
Compound BHCT1161.54
DoxorubicinMCF74.56

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis through various mechanisms, including the modulation of signaling pathways such as EGFR and mitochondrial apoptosis pathways.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • EGFR Inhibition : Similar compounds have been shown to inhibit epidermal growth factor receptor (EGFR) signaling, which is crucial in cancer cell proliferation.
  • Apoptosis Induction : Studies indicate that these compounds can trigger apoptosis by affecting key proteins in the mitochondrial pathway such as Bax and Bcl-2 .

Other Biological Activities

Aside from anticancer effects, compounds with similar structural motifs have been investigated for their antimicrobial and anti-inflammatory properties. For instance:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Compounds with dioxole moieties are known to exhibit anti-inflammatory activities through inhibition of pro-inflammatory cytokines.

Study 1: Anticancer Activity Assessment

A study published in PubMed investigated a series of benzo[d][1,3]dioxole derivatives for their anticancer properties. The results indicated that certain modifications to the dioxole structure enhanced cytotoxicity against cancer cells while maintaining low toxicity towards normal cells .

Study 2: Structure-Activity Relationship (SAR)

Another research effort focused on establishing a structure-activity relationship for related compounds. The findings revealed that specific substitutions on the dioxole and thiophene rings significantly influenced the potency against cancer cell lines .

Q & A

Q. What are the optimized synthetic routes for 1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis typically involves condensation of α,β-unsaturated ketones with hydrazine derivatives. For example:

  • Hydrazine cyclocondensation : Reacting a substituted chalcone (e.g., benzo[d][1,3]dioxole-thiophene hybrid) with hydrazine hydrate in glacial acetic acid under reflux (4–6 hours) yields the pyrazoline core .
  • Catalyst optimization : Use triethylamine as a base in chloroform for acylation steps to reduce side reactions and improve regioselectivity .
  • Solvent selection : Ethanol or acetic acid as solvents under reflux (80–100°C) enhances cyclization efficiency .
    Yield Improvement :
  • Monitor reaction progress via TLC and adjust stoichiometry (1:1 molar ratio of ketone to hydrazine).
  • Recrystallize crude products from ethanol or DMF-EtOH (1:1) to achieve >90% purity .

Q. What spectroscopic and crystallographic methods are most reliable for confirming the molecular structure of this compound?

Methodological Answer:

  • X-ray crystallography : Single-crystal analysis resolves bond lengths (e.g., C–N: ~1.34 Å, C–O: ~1.36 Å) and dihedral angles between aromatic rings (e.g., 15–30° for benzo[d][1,3]dioxole-thiophene orientation) .
  • ¹H NMR : Key signals include:
    • Pyrazoline CH₂ protons as doublets of doublets (δ 3.1–3.5 ppm, J = 10–12 Hz).
    • Thiophene protons as multiplet (δ 7.2–7.4 ppm) .
  • IR spectroscopy : Confirm carbonyl (C=O) stretch at ~1680 cm⁻¹ and C–O–C (benzodioxole) at ~1240 cm⁻¹ .

Advanced Research Questions

Q. How can the reactivity of the pyrazoline core and substituents (e.g., benzodioxole, thiophene) be exploited for functionalization?

Methodological Answer:

  • Oxidation : Treat with KMnO₄ in acidic conditions to convert the pyrazoline dihydro group to a pyrazole, altering electronic properties for bioactivity studies .
  • Substitution : Perform nucleophilic aromatic substitution on the thiophene ring using LDA (lithium diisopropylamide) and electrophiles (e.g., iodomethane) at −78°C .
  • Cross-coupling : Use Suzuki-Miyaura reactions on halogenated benzodioxole derivatives (e.g., bromo-substituted) with Pd(PPh₃)₄ catalyst .

Q. What experimental designs are recommended for evaluating the compound’s bioactivity (e.g., antimicrobial, anticonvulsant)?

Methodological Answer:

  • Antimicrobial assays :
    • Agar diffusion : Test against S. aureus and E. coli at 10–100 μg/mL, using ciprofloxacin as a positive control. Measure inhibition zones after 24-hour incubation .
    • MIC determination : Use microbroth dilution (CLSI guidelines) with serial dilutions (0.5–128 μg/mL) .
  • Anticonvulsant screening :
    • MES test (Maximal Electroshock Seizure) : Administer 30–100 mg/kg doses to mice; monitor seizure suppression latency .
    • Neurotoxicity assessment : Rotarod test to evaluate motor coordination deficits .

Q. How should researchers resolve contradictions in spectroscopic or bioactivity data for this compound?

Methodological Answer:

  • Data validation :
    • Repeat assays with independent synthetic batches to rule out impurities (e.g., unreacted hydrazine) .
    • Cross-validate NMR assignments using 2D techniques (¹H-¹H COSY, HSQC) .
  • Bioactivity discrepancies :
    • Control for solvent effects (e.g., DMSO concentration in cell assays ≤1%).
    • Use isogenic bacterial strains to assess strain-specific effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.